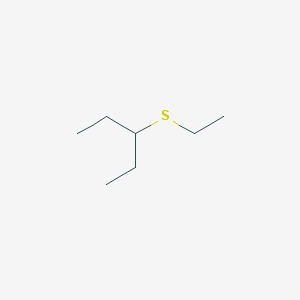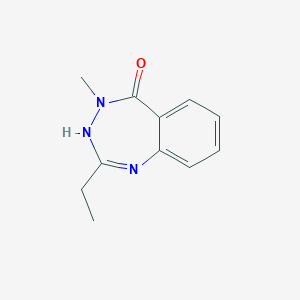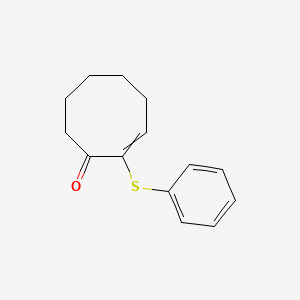
Cobalt--manganese (1/3)
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Cobalt–manganese (1/3) is a mixed metal oxide compound that combines cobalt and manganese in a specific stoichiometric ratio. This compound is known for its unique electrochemical properties and is widely used in various applications, including energy storage, catalysis, and as a material for electrodes in batteries.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of cobalt–manganese (1/3) can be achieved through various methods, including hydrothermal synthesis, sol-gel methods, and co-precipitation techniques. One common method involves dissolving cobalt and manganese salts in a suitable solvent, followed by the addition of a precipitating agent to form a mixed hydroxide precursor. This precursor is then calcined at high temperatures to obtain the desired oxide compound .
Industrial Production Methods
In industrial settings, the production of cobalt–manganese (1/3) often involves large-scale processes such as spray roasting. This method involves the spray roasting of chloride precursors, followed by a post-treatment step to achieve the desired layered structure. The process is optimized to ensure high purity and consistent quality of the final product .
Analyse Chemischer Reaktionen
Types of Reactions
Cobalt–manganese (1/3) undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are crucial for its applications in catalysis and energy storage.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents such as hydrogen peroxide and reducing agents like sodium borohydride. The reactions typically occur under controlled conditions, such as specific temperatures and pH levels, to ensure the desired outcome .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, in oxidation reactions, cobalt–manganese (1/3) can form higher oxidation state compounds, while reduction reactions may yield lower oxidation state products .
Wissenschaftliche Forschungsanwendungen
Cobalt–manganese (1/3) has a wide range of scientific research applications:
Energy Storage: It is used as a cathode material in lithium-ion batteries due to its high energy density and stability.
Biomedical Applications:
Environmental Applications: It is used in the degradation of pollutants and in microbial fuel cells to improve power density.
Wirkmechanismus
The mechanism by which cobalt–manganese (1/3) exerts its effects involves its ability to undergo redox reactions. The compound can facilitate electron transfer processes, making it an effective catalyst and electrode material. The molecular targets and pathways involved include the active sites on the metal oxide surface, which interact with reactants to promote chemical transformations .
Vergleich Mit ähnlichen Verbindungen
Cobalt–manganese (1/3) can be compared with other mixed metal oxides such as nickel-cobalt-manganese oxides and iron-cobalt-manganese oxides. While these compounds share similar electrochemical properties, cobalt–manganese (1/3) is unique due to its specific stoichiometric ratio and the resulting balance of properties such as stability, conductivity, and catalytic activity .
List of Similar Compounds
- Nickel-cobalt-manganese oxides
- Iron-cobalt-manganese oxides
- Zinc-cobalt-manganese oxides
Eigenschaften
CAS-Nummer |
60936-10-9 |
|---|---|
Molekularformel |
CoMn3 |
Molekulargewicht |
223.74732 g/mol |
IUPAC-Name |
cobalt;manganese |
InChI |
InChI=1S/Co.3Mn |
InChI-Schlüssel |
LICNWEHBKFDCGW-UHFFFAOYSA-N |
Kanonische SMILES |
[Mn].[Mn].[Mn].[Co] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![Methyl [(methylamino)(phenyl)methyl]phosphonate](/img/structure/B14622054.png)
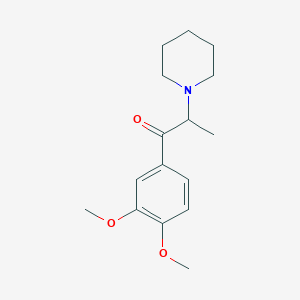
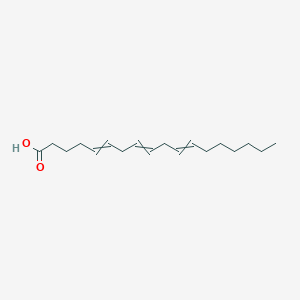
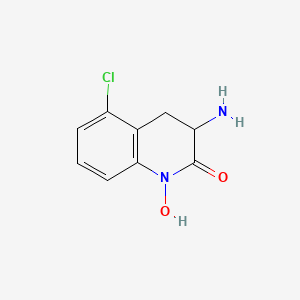
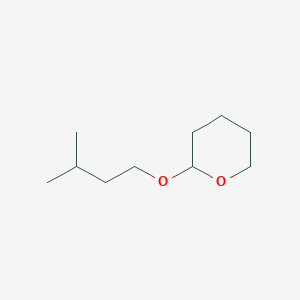
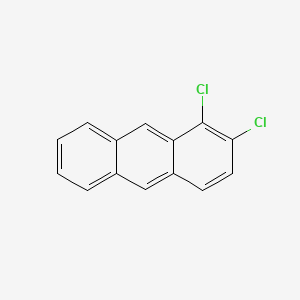
![5-[4-(2-Phenylethenyl)phenyl]-2H-1,2,3-triazole-4-carbonitrile](/img/structure/B14622078.png)
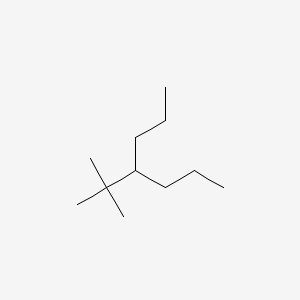
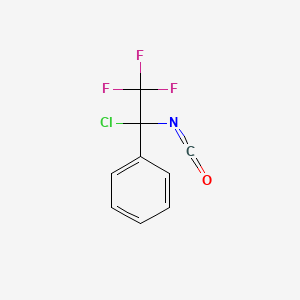
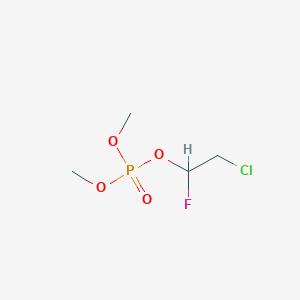
![1-Ethenyl-3-[2-(ethenyloxy)ethoxy]benzene](/img/structure/B14622113.png)
